4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative featuring a 7-ethoxybenzofuran-substituted thiazole moiety. Key attributes include:
- Molecular Formula: C₂₈H₃₄N₃O₅S₂ (based on analogous structures) .
- Molecular Weight: ~541.68 g/mol (for a methoxy variant; ethoxy substitution may slightly alter this value) .
- Structural Features: A bis(2-methylpropyl)sulfamoyl group, contributing to lipophilicity (XLogP3 ≈ 5.7 for related compounds) . A 1,3-thiazol-2-yl ring linked to a 7-ethoxy-1-benzofuran group, which may enhance π-π stacking and target binding . One hydrogen bond donor and seven acceptors, influencing solubility and protein interactions .
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5S2/c1-6-35-24-9-7-8-21-14-25(36-26(21)24)23-17-37-28(29-23)30-27(32)20-10-12-22(13-11-20)38(33,34)31(15-18(2)3)16-19(4)5/h7-14,17-19H,6,15-16H2,1-5H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPWXIDGSOOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Variations in Sulfamoyl Substituents
Key Observations :
Thiazole Ring Modifications
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethoxybenzofuran (target compound) and methoxyphenyl groups () may enhance electron density, favoring interactions with aromatic residues in enzymes. Nitrophenyl () introduces electron-withdrawing effects, possibly altering binding kinetics .
- Steric Effects : Bulky substituents like benzofuran (target) or dibenzazepine () may restrict conformational flexibility but improve target specificity .
Heterocyclic System Variations
Key Observations :
- Hybrid Systems : The benzofuran-thiazole core in the target compound combines heterocyclic motifs seen in antimicrobial and anticancer agents, suggesting broad applicability .
- Tautomerism : Triazole-thione tautomerism () can influence redox properties and metal binding, a feature absent in the target compound but critical in other contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
